
4-Methoxyphenyl dimethylvinyl silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl dimethylvinyl silane is a chemical compound with the molecular formula C11H16OSi . It has a molecular weight of 192.33 g/mol . The IUPAC name for this compound is ethenyl-(4-methoxyphenyl)-dimethylsilane . It appears as a transparent liquid .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenyl dimethylvinyl silane consists of a silicon atom bonded to a vinyl group (ethenyl), two methyl groups, and a 4-methoxyphenyl group . The canonical SMILES representation is COC1=CC=C(C=C1)Si©C=C .Physical And Chemical Properties Analysis
4-Methoxyphenyl dimethylvinyl silane has a molecular weight of 192.33 g/mol and a molecular formula of C11H16OSi . It has 0 hydrogen bond donor counts and 1 hydrogen bond acceptor count . It also has 3 rotatable bond counts . The topological polar surface area is 9.2Ų .Wissenschaftliche Forschungsanwendungen
1. Electrolyte Solvents for Li-ion Batteries
Novel silane compounds, including variants similar to 4-Methoxyphenyl dimethylvinyl silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and show potential for use in lithium-ion batteries due to their ability to provide a good passivation film on a graphite anode and exhibit high lithium-ion conductivities (Amine et al., 2006).
2. Additives for PC-Based Electrolytes
Phenyl tris-2-methoxydiethoxy silane, a compound similar to 4-Methoxyphenyl dimethylvinyl silane, has been studied as an additive to the PC-based electrolyte of lithium-ion batteries. It can suppress the co-intercalation of PC, forming a cross-polymerized network on the graphite surface and improving the electrochemical properties of the electrolyte (Xia et al., 2008).
3. Protecting Group for Silicon in Synthesis
A series of triorganyl(2,4,6-trimethoxyphenyl)silanes, which include 4-methoxyphenyl variants, have been synthesized and characterized for their potential as protecting groups for silicon in synthesis. They exhibit chemo- and regioselectivity and produce a relatively inert byproduct, which is environmentally beneficial (Popp et al., 2007).
4. Role in Polymer Adhesion
Silane compounds, including those with methoxyphenyl groups, have been studied for their role in improving polymer adhesion. They have been used to understand the molecular mechanisms of adhesion promotion in systems like poly(ethylene terephthalate) and silicone interfaces (Zhang et al., 2012).
5. Silane Coupling Agent Applications
Silane coupling agents, which include methoxyphenyl silane types, have a wide range of applications, including in water treatment, polymer composites, and coatings. Their properties such as reactivity towards hydrolysis and environmental friendliness make them valuable for multi-materialization (Aziz et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethenyl-(4-methoxyphenyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-5-13(3,4)11-8-6-10(12-2)7-9-11/h5-9H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJPKILXRGIENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl dimethylvinyl silane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

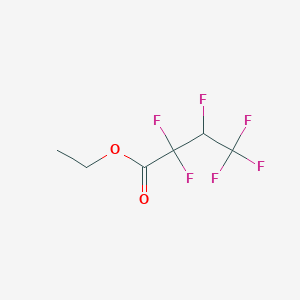

![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)
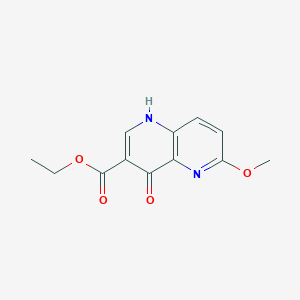
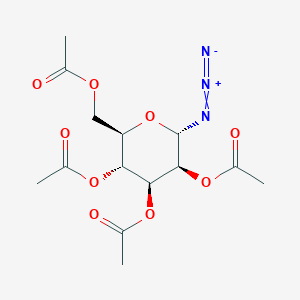
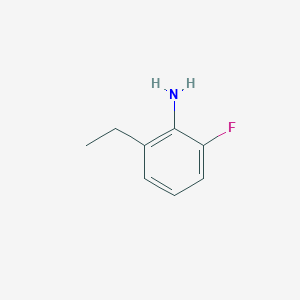
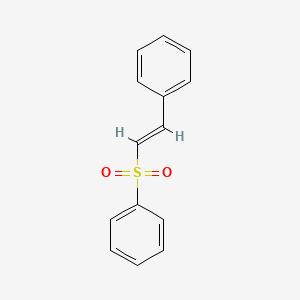
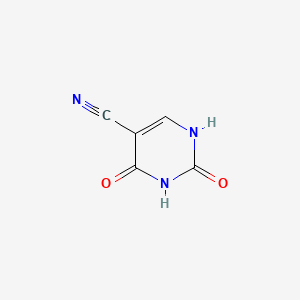
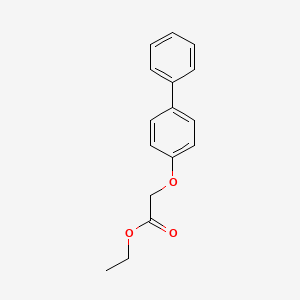
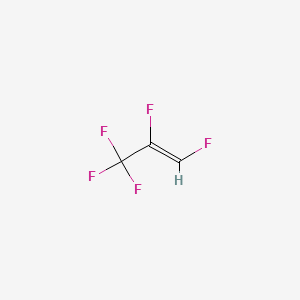
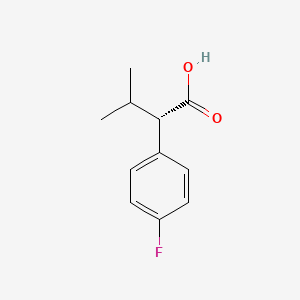

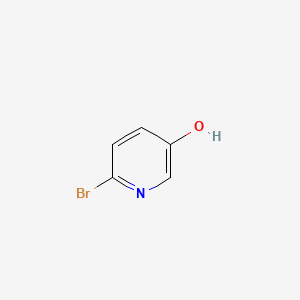
![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)